N-(3-chlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide
CAS No.: 321433-17-4
Cat. No.: VC5222735
Molecular Formula: C23H16ClN3O
Molecular Weight: 385.85
* For research use only. Not for human or veterinary use.
 
                        
Specification
| CAS No. | 321433-17-4 | 
|---|---|
| Molecular Formula | C23H16ClN3O | 
| Molecular Weight | 385.85 | 
| IUPAC Name | N-(3-chlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide | 
| Standard InChI | InChI=1S/C23H16ClN3O/c24-18-12-7-13-19(14-18)26-23(28)20-15-25-22(17-10-5-2-6-11-17)27-21(20)16-8-3-1-4-9-16/h1-15H,(H,26,28) | 
| Standard InChI Key | KPWRWUMKBMKDJR-UHFFFAOYSA-N | 
| SMILES | C1=CC=C(C=C1)C2=NC(=NC=C2C(=O)NC3=CC(=CC=C3)Cl)C4=CC=CC=C4 | 
Introduction
Chemical and Physical Properties
N-(3-Chlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide belongs to the pyrimidine carboxamide family, characterized by a central pyrimidine ring substituted with phenyl groups at positions 2 and 4 and a 3-chlorophenyl carboxamide moiety at position 5. Key physicochemical properties include:
| Property | Value | Method/Prediction | 
|---|---|---|
| Molecular Weight | 385.85 g/mol | Calculated | 
| Boiling Point | 447.0±45.0°C | Predicted (EPI Suite) | 
| Density | 1.297±0.06 g/cm³ | Predicted (EPI Suite) | 
| pKa | 10.79±0.70 | Predicted (ACD/Labs) | 
| Melting Point | Not reported | - | 
The compound’s relatively high pKa (10.79) indicates weak basicity, likely due to the pyrimidine nitrogen atoms . Its lipophilicity, inferred from the density and molecular structure, suggests moderate membrane permeability, a desirable trait for drug candidates .
Synthesis and Structural Characterization
Synthetic Pathways
The synthesis of N-(3-chlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide typically follows a multi-step cyclocondensation strategy. A analogous method for pyrimidine-5-carboxamides involves:
- 
Formation of 3-oxo-N-phenylbutanamide: Reacting aniline with ethyl acetoacetate under reflux . 
- 
Cyclization to pyrimidine core: Using polyphosphoric acid (PPA) or microwave-assisted conditions with p-toluenesulfonic acid (PTSA) as a catalyst . 
- 
Functionalization: Introducing substituents via nucleophilic substitution or coupling reactions . 
For example, microwave-assisted synthesis of related pyrimidine-5-carboxamides achieved yields of 80% within 1 hour, compared to 36 hours under conventional heating . This efficiency highlights the potential for scalable production.
Spectroscopic Characterization
Key spectral data for structurally similar compounds include:
- 
1H-NMR (DMSO-d6): Aromatic protons appear between δ 7.07–8.65 ppm, with NH signals at δ 8.74–10.82 ppm . 
- 
13C-NMR: Carbonyl carbons resonate near δ 162–178 ppm, while pyrimidine ring carbons fall between δ 104–158 ppm . 
- 
IR Spectroscopy: Stretching vibrations for C=O (1645–1695 cm⁻¹) and N-H (3222–3311 cm⁻¹) confirm carboxamide functionality . 
Applications in Drug Development
Kinase Inhibitors
N-(3-Chlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide’s scaffold is ideal for designing ATP-mimetic kinase inhibitors. Modifications at the C4 and C5 positions optimize binding to hydrophobic kinase pockets .
Antibacterial Agents
The 3-chlorophenyl moiety improves pharmacokinetic profiles by balancing solubility and permeability. Future studies could explore synergies with β-lactam antibiotics to combat resistance .
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